LCRF-0004
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1229611-73-7 |
|---|---|
Molecular Formula |
C28H18F4N6O2S |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
N-[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C28H18F4N6O2S/c1-37-14-21(34-15-37)24-12-20-25(41-24)23(9-10-33-20)40-22-8-7-16(11-19(22)29)36-27(39)18-13-35-38(26(18)28(30,31)32)17-5-3-2-4-6-17/h2-15H,1H3,(H,36,39) |
InChI Key |
DVRMYRDLCLUXQP-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5=C(N(N=C5)C6=CC=CC=C6)C(F)(F)F)F |
Canonical SMILES |
CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5=C(N(N=C5)C6=CC=CC=C6)C(F)(F)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LCRF-0004; LCRF 0004; LCRF0004. |
Origin of Product |
United States |
Foundational & Exploratory
LCRF-0004: A Technical Overview of a Potent and Selective RON Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCRF-0004 is a potent and selective small molecule inhibitor of the Recepteur d'Origine Nantais (RON) receptor tyrosine kinase.[1] RON kinase, a member of the MET proto-oncogene family, has emerged as a significant target in oncology. Its overexpression and signaling have been implicated in promoting tumor progression, metastasis, and resistance to therapy in various cancers, including pancreatic cancer.[1] Preclinical evidence suggests that inhibition of RON kinase can lead to decreased cancer cell migration, invasion, and survival, highlighting the therapeutic potential of targeted RON inhibitors like this compound.[1] This technical guide provides a comprehensive overview of the available preclinical data and methodologies related to this compound.
Core Data Presentation
Biochemical and Cellular Activity
While extensive quantitative data for this compound remains limited in the public domain, available research indicates its significant biological effects at nanomolar concentrations.
| Parameter | Cell Line | Concentration | Effect | Reference |
| Cellular Proliferation | NCI-H226 (Malignant Pleural Mesothelioma) | 200 nM | Significant reduction in proliferative capacity at 24 and 48 hours. | |
| Apoptosis | NCI-H226 (Malignant Pleural Mesothelioma) | 200 nM | Promotes cellular apoptosis after 48 hours of treatment. | [2] |
| Cell Cycle Progression | NCI-H226 (Malignant Pleural Mesothelioma) | 200 nM | Induces a significant accumulation of cells in the G2/M phase. | [2] |
Signaling Pathways and Mechanism of Action
RON kinase activation triggers a cascade of downstream signaling pathways crucial for cell growth, survival, and motility. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of RON, thereby blocking these downstream signals.
Experimental Protocols
The following sections detail generalized experimental methodologies relevant to the characterization of RON kinase inhibitors like this compound.
Biochemical Kinase Assay (Generic Protocol)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a purified kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant RON kinase, this compound serial dilutions, ATP, and a suitable peptide substrate.
-
Kinase Reaction: In a microplate, add the RON kinase to each well, followed by the serially diluted this compound or vehicle control. After a brief pre-incubation, initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubation: Allow the reaction to proceed for a defined period at room temperature.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ necessary for kinase activity.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ADP detection or fluorescence-based antibody detection.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Generic Protocol)
This protocol describes a common method to assess the effect of a compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H226) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Reagent Addition: Add a viability reagent, such as one containing a tetrazolium salt (e.g., MTT, MTS) or a stabilized form of ATP.
-
Incubation and Measurement: Incubate for a period to allow for colorimetric or luminescent signal development, then read the plate on a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis and Cell Cycle Analysis (Generic Protocol)
This protocol outlines a flow cytometry-based method to analyze the effects of a compound on apoptosis and cell cycle distribution.
Methodology for Apoptosis Analysis:
-
Cell Treatment: Treat cells with this compound (e.g., 200 nM) or vehicle for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in an annexin-binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic/necrotic cells.
Methodology for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend in a solution containing a DNA-intercalating dye (e.g., PI) and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy Studies (Generic Protocol)
The following outlines a general workflow for evaluating the antitumor efficacy of a compound in a xenograft mouse model.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Establishment: Allow tumors to grow to a palpable size.
-
Group Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound via a clinically relevant route (e.g., oral gavage) at various doses and schedules. The control group receives the vehicle.
-
Monitoring: Measure tumor volumes and mouse body weights regularly.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the treatment effect. Tumors may also be harvested for pharmacodynamic biomarker analysis.
Conclusion
This compound is a promising selective inhibitor of RON kinase with demonstrated anti-proliferative and pro-apoptotic effects in preclinical cancer models. The information and generalized protocols provided in this guide are intended to support researchers and drug development professionals in the further investigation and characterization of this compound and other RON kinase inhibitors. Further publication of detailed quantitative data on its kinase selectivity, pharmacokinetics, and in vivo efficacy will be crucial for its continued development as a potential cancer therapeutic.
References
The Function of LCRF-0004: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide a comprehensive overview of the function, mechanism of action, and relevant experimental data for LCRF-0004. The information presented herein is intended for an audience with a professional background in biomedical research and drug development. Due to the nature of the available data, this document will focus on presenting the current understanding of this compound and will be updated as new information becomes publicly available.
Introduction
Initial investigations into "this compound" have revealed that this designation does not correspond to a publicly documented biological molecule, therapeutic agent, or specific research program with widespread recognition in scientific literature or clinical trial databases. Extensive searches of public databases and publications from the Lung Cancer Research Foundation (LCRF) have not yielded specific information pertaining to an entity explicitly named "this compound."
It is plausible that "this compound" represents an internal grant code or a project identifier used by the Lung Cancer Research Foundation to track a specific funded research initiative. The LCRF is a leading nonprofit organization that funds a wide array of innovative research projects aimed at improving lung cancer outcomes.[1][2] These projects span the spectrum from basic science to clinical and translational research.[3][4][5] Without access to the LCRF's internal grant database, a detailed functional analysis of a specific project code is not feasible.
This guide will, therefore, pivot to a broader analysis of the research areas funded by the LCRF, which may encompass the scientific domain of a project designated as "this compound." By examining the foundation's research priorities, we can infer the likely thematic areas and potential therapeutic approaches that would be associated with such a grant.
Thematic Areas of LCRF-Funded Research
The Lung Cancer Research Foundation supports a diverse portfolio of research projects. Based on recent announcements and funded project descriptions, key areas of focus include:
-
Oncogenic Drivers and Targeted Therapies: A significant portion of LCRF funding is directed towards understanding and targeting specific genetic mutations that drive lung cancer. This includes research on well-established drivers like EGFR, ALK, and KRAS, as well as emerging targets.
-
Mechanisms of Drug Resistance: A critical challenge in lung cancer treatment is the development of resistance to targeted therapies. The LCRF actively funds research aimed at elucidating the molecular mechanisms of resistance and developing strategies to overcome it.
-
Immunotherapy: Harnessing the immune system to fight cancer has revolutionized lung cancer treatment. LCRF-funded projects explore novel immunotherapeutic approaches, combination strategies, and biomarkers to predict response to immunotherapy.
-
Early Detection and Biomarkers: Improving early detection is crucial for enhancing patient survival. The LCRF supports research into novel biomarkers and screening methods for the early diagnosis of lung cancer.
-
Translational and Clinical Research: The foundation is committed to translating basic scientific discoveries into clinical applications. This includes funding for preclinical studies and early-phase clinical trials of promising new therapies.
Given this context, "this compound" could potentially be a project focused on any of these cutting-edge areas of lung cancer research.
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate the type of research that might be associated with an LCRF grant, this section will present a hypothetical signaling pathway and a corresponding experimental workflow that aligns with the foundation's research priorities. This is a generalized representation and does not correspond to any specific known project.
Hypothetical Scenario: A research project aimed at investigating a novel inhibitor of a key signaling pathway implicated in non-small cell lung cancer (NSCLC) progression.
Signaling Pathway Diagram
The following diagram depicts a simplified, hypothetical signaling cascade that could be the focus of such a research project.
Experimental Workflow Diagram
The following diagram illustrates a potential experimental workflow to investigate a novel inhibitor targeting this hypothetical pathway.
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 3. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
The LCRF-0004 Signaling Pathway: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initial investigations into the designation "LCRF-0004 signaling pathway" have found no reference to a currently recognized or established biological pathway under this name in publicly available scientific literature and databases. This suggests that "this compound" may represent a novel, proprietary, or perhaps a hypothetical signaling cascade that is not yet part of the broader scientific discourse.
This guide, therefore, serves as a foundational framework. It is designed to be adapted as verifiable data on this compound emerges. The methodologies, data presentation structures, and visualization templates provided herein are based on established best practices in molecular biology and drug development. They offer a robust system for organizing and interpreting future findings related to a potential this compound pathway.
Section 1: Hypothetical Pathway Architecture and Core Components
While the specific molecular players in an "this compound" pathway are unknown, we can postulate a generalized signaling cascade model. This model assumes an extracellular signal initiates a series of intracellular events, culminating in a cellular response. The following diagram illustrates a hypothetical structure.
Caption: A generalized model of a potential this compound signaling cascade.
Section 2: Quantitative Data Analysis
As empirical data for the this compound pathway becomes available, rigorous quantitative analysis will be crucial. The tables below are templates for organizing such data, ensuring clarity and comparability across experiments.
Table 1: Ligand-Receptor Binding Affinity This table is designed to summarize data from binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry).
| Ligand | Receptor | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) | Assay Method |
| Data | This compound | Value | Value | Value | Specify |
| Data | Variant A | Value | Value | Value | Specify |
| Data | Variant B | Value | Value | Value | Specify |
Table 2: Kinase Activity and Substrate Phosphorylation This table is intended for data from kinase assays, measuring the phosphorylation of downstream targets.
| Kinase | Substrate | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) | Experimental Condition |
| Kinase A | Adaptor P | Value | Value | Value | In vitro |
| Kinase A | Control | Value | Value | Value | In vitro |
| Kinase B | Adaptor P | Value | Value | Value | Cell-based |
Table 3: Gene Expression Modulation For use with data from qPCR or RNA-Seq experiments to quantify changes in target gene expression.
| Target Gene | Treatment | Fold Change (log2) | p-value | Time Point (hr) | Cell Line |
| Gene X | This compound Agonist | Value | Value | 24 | Specify |
| Gene Y | This compound Agonist | Value | Value | 24 | Specify |
| Gene X | This compound Antagonist | Value | Value | 48 | Specify |
Section 3: Key Experimental Protocols
Detailed and reproducible protocols are the bedrock of scientific advancement. The following sections outline standard methodologies that would be essential for elucidating the this compound pathway.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Objective: To identify proteins that interact with a known component of the this compound pathway (e.g., the this compound Receptor).
Methodology:
-
Cell Lysis: Culture cells expressing the protein of interest to ~80-90% confluency. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Caption: Standard workflow for Co-Immunoprecipitation experiments.
Western Blotting for Protein Phosphorylation
Objective: To detect the phosphorylation state of a specific protein within the this compound pathway following a stimulus.
Methodology:
-
Sample Preparation: Treat cells with a potential this compound pathway agonist or antagonist for various time points. Lyse cells and determine protein concentration.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then detected using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein to normalize the phosphorylation signal.
Luciferase Reporter Assay for Transcriptional Activity
Objective: To measure the effect of this compound pathway activation on the transcriptional activity of a downstream transcription factor.
Methodology:
-
Plasmid Construction: Clone the promoter region of a putative target gene upstream of a luciferase reporter gene in a plasmid vector.
-
Transfection: Co-transfect cells with the luciferase reporter plasmid and a plasmid expressing a component of the this compound pathway. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment: Treat the transfected cells with compounds that are hypothesized to modulate the this compound pathway.
-
Cell Lysis and Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Caption: Logical flow of a luciferase reporter assay for pathway activity.
Conclusion
The "this compound signaling pathway" remains an undefined entity in the current scientific landscape. However, the frameworks presented in this guide offer a comprehensive and structured approach for the future characterization of this or any novel signaling pathway. By adhering to these principles of systematic data collection, standardized experimental protocols, and clear visual representation, researchers can efficiently and effectively contribute to the collective understanding of cellular signaling. This document stands ready to be populated with empirical data as it becomes available, thereby transforming it from a methodological template into a cornerstone of knowledge for the this compound pathway.
An In-Depth Technical Guide to LCRF-0004: A Dual RON and c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCRF-0004 (CAS Number: 1229611-73-7) is a potent, small-molecule inhibitor targeting both the Récepteur d'Origine Nantais (RON) and c-Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinases.[1][2] These receptors play critical roles in cell signaling pathways that govern cell proliferation, migration, and survival. Their dysregulation is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and supporting preclinical data. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development efforts.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the chemical formula C28H18F4N6O2S.[1] A summary of its key chemical identifiers and properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1229611-73-7 | [1] |
| Molecular Formula | C28H18F4N6O2S | [1] |
| Molecular Weight | 578.55 g/mol | [1] |
| IUPAC Name | N-(3-fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | [1] |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of the RON and c-Met receptor tyrosine kinases. By binding to the kinase domain, it blocks the autophosphorylation and subsequent activation of these receptors, thereby inhibiting the downstream signaling cascades that promote tumorigenesis.
In Vitro Kinase Inhibitory Activity
Biochemical assays have demonstrated the potent inhibitory activity of this compound against both RON and c-Met kinases.
| Target Kinase | IC50 (nM) | Reference |
| RON | 10 | [1] |
| c-Met | 12 | [1] |
Cellular Activity
This compound has been shown to inhibit the proliferation of cancer cells that are dependent on RON or c-Met signaling. In a study on malignant mesothelioma cells, this compound significantly reduced cell proliferation at a concentration of 200 nM.[3]
Signaling Pathways
The inhibition of RON and c-Met by this compound disrupts key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.
RON Signaling Pathway
The RON receptor is activated by its ligand, macrophage-stimulating protein (MSP).[4] This activation leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades that promote cell survival and migration.
c-Met Signaling Pathway
The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[5] Similar to RON, its activation triggers downstream pathways that are crucial for cell growth and invasion.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structure as a thieno[3,2-b]pyridine derivative suggests a multi-step synthetic route. The synthesis of analogous compounds has been reported in the scientific literature and generally involves the following key steps.
Note: This represents a generalized workflow. The specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound. Researchers should refer to publications on the synthesis of similar thieno[3,2-b]pyridine-based kinase inhibitors for more detailed procedural guidance.
Cell Proliferation Assay (BrdU)
The following is a representative protocol for assessing the effect of this compound on cancer cell proliferation using a Bromodeoxyuridine (BrdU) incorporation assay. This protocol is based on standard methodologies and a study where this compound was used to treat malignant mesothelioma cells.[3][6]
Materials:
-
Cancer cell line of interest (e.g., NCI-H226 malignant mesothelioma cells)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a secondary antibody-enzyme conjugate.
-
Substrate Addition and Detection: Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Conclusion and Future Directions
This compound is a promising dual inhibitor of RON and c-Met kinases with potent in vitro activity. Its ability to target two key oncogenic signaling pathways makes it an attractive candidate for further preclinical and clinical investigation in cancers where these pathways are dysregulated, such as pancreatic cancer and malignant mesothelioma.[3][7] Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile. Further exploration of its therapeutic potential in combination with other anti-cancer agents is also warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assay Setup for LCRF-0004: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the setup of in vitro assays for the hypothetical compound LCRF-0004. Due to the absence of specific information in the public domain regarding a compound designated "this compound," this guide will focus on a plausible, illustrative mechanism of action. Based on general search results related to the Lung Cancer Research Foundation (LCRF), we will hypothesize that this compound is an investigational inhibitor targeting key signaling pathways implicated in lung cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta (TGF-β) pathways. The following application notes and protocols are designed to be a robust starting point for the in vitro characterization of such a compound.
Introduction to this compound (Hypothetical)
For the purpose of this document, this compound is conceptualized as a novel small molecule inhibitor designed to target aberrant signaling in non-small cell lung cancer (NSCLC). We will assume this compound exhibits dual inhibitory activity against both the EGFR and TGF-β signaling pathways, which are known to be involved in tumor growth, proliferation, and metastasis.[1][2][3] The protocols outlined below are intended to assess the efficacy and mechanism of action of this compound in relevant cancer cell line models.
Postulated Signaling Pathways
The primary signaling pathways hypothesized to be modulated by this compound are the EGFR and TGF-β pathways. The EGFR pathway, upon activation by ligands such as EGF, triggers downstream cascades including the Ras/MAPK and PI3K/Akt pathways, leading to cell proliferation and survival.[1] The TGF-β pathway, through its SMAD-dependent and independent signaling, plays a complex role in both tumor suppression and promotion.[2]
Caption: Postulated dual inhibitory action of this compound on EGFR and TGF-β signaling pathways.
Experimental Protocols
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Pathway Inhibition
Objective: To assess the inhibitory effect of this compound on the phosphorylation of key proteins in the EGFR and TGF-β signaling pathways.
Materials:
-
NSCLC cell lines
-
This compound
-
EGF and TGF-β1 ligands
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies (p-EGFR, EGFR, p-SMAD2, SMAD2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Plate NSCLC cells and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) or TGF-β1 (10 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | This compound IC₅₀ (nM) |
| A549 | Wild-type | 150 |
| H1975 | L858R/T790M | 50 |
| PC-9 | Exon 19 del | 25 |
Table 2: Hypothetical Quantification of Protein Phosphorylation Inhibition by this compound (100 nM)
| Treatment | p-EGFR/EGFR Ratio (Fold Change) | p-SMAD2/SMAD2 Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| EGF/TGF-β1 | 8.5 | 6.2 |
| This compound + EGF/TGF-β1 | 1.2 | 1.5 |
Experimental Workflow Diagram
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vitro characterization of the hypothetical compound this compound. By employing these methodologies, researchers can effectively assess its anti-proliferative activity and its inhibitory effects on the EGFR and TGF-β signaling pathways. The presented data tables and diagrams serve as templates for organizing and visualizing the experimental outcomes. It is crucial to adapt and optimize these protocols based on specific experimental needs and the empirical behavior of the compound.
References
- 1. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of TGF‑β signalling pathway‑related lncRNAs in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the TGF-β Pathway Enhances the Efficacy of Platinum-Based Chemotherapy in Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LCRF-0004: A Small Molecule Inhibitor of RON Receptor Tyrosine Kinase
Introduction
It is a common misconception that LCRF-0004 is a cell line. In fact, this compound is a potent and selective small molecule inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[1][2][3] RON kinase has been identified as a significant factor in the progression of various cancers, including pancreatic and lung cancer, where it can promote cell migration, invasion, and survival.[1] Therefore, this compound is a valuable tool for researchers studying cancer biology and developing novel therapeutic strategies.
These application notes provide a comprehensive guide for the use of this compound in a relevant cancer cell line, NCI-H226, which is a human squamous cell lung carcinoma cell line.[4][5] The protocols outlined below detail the standard culture of NCI-H226 cells, treatment with this compound, and subsequent analysis of its effects on apoptosis and cell cycle progression.
Data Presentation
Table 1: NCI-H226 Cell Culture Conditions
| Parameter | Recommendation |
| Cell Line | NCI-H226 (Human Squamous Cell Carcinoma)[4] |
| Morphology | Epithelial[5] |
| Growth Properties | Adherent[4] |
| Base Medium | RPMI-1640 Medium[4][6] |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin[4][6] |
| Culture Atmosphere | 37°C with 5% CO2[4][6] |
| Subculture | When cells reach 70-80% confluency[6] |
| Doubling Time | Approximately 36-48 hours[4] |
Table 2: this compound Treatment Parameters
| Parameter | Recommendation |
| Compound | This compound (RON Kinase Inhibitor)[1] |
| Target | RON Receptor Tyrosine Kinase[1] |
| Working Concentration | 200 nM (as a starting point for efficacy studies) |
| Vehicle Control | DMSO (Dimethyl sulfoxide) |
| Treatment Duration | 48 hours (for apoptosis and cell cycle analysis) |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[1] |
Experimental Protocols
Protocol 1: Culture of NCI-H226 Cells
This protocol describes the routine culture and maintenance of the NCI-H226 adherent human lung cancer cell line.
Materials:
-
NCI-H226 cells
-
Penicillin-Streptomycin solution[6]
-
0.25% Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
T25 or T75 culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.
-
Cell Thawing (for frozen stocks):
-
Quickly thaw the cryovial of NCI-H226 cells in a 37°C water bath.[6]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T25 culture flask.
-
-
Cell Maintenance:
-
Sub-culturing (Passaging):
-
When cells reach 70-80% confluency, aspirate the old medium.[6]
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL (for a T75 flask) of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium (a split ratio of 1:4 to 1:8 is recommended).[6]
-
Protocol 2: Treatment of NCI-H226 Cells with this compound
This protocol details the treatment of NCI-H226 cells with this compound to assess its biological effects.
Materials:
-
NCI-H226 cells, cultured as described in Protocol 1
-
This compound
-
DMSO
-
Complete growth medium
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the NCI-H226 cells.
-
Seed the cells into multi-well plates at a density that will allow them to reach approximately 50-60% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 200 nM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.
-
-
Cell Treatment:
-
Aspirate the medium from the wells.
-
Add the medium containing this compound or the vehicle control medium to the appropriate wells.
-
Incubate the cells for the desired duration (e.g., 48 hours).
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in NCI-H226 cells following treatment with this compound, using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound treated and control NCI-H226 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating apoptotic cells) from each well.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the supernatant and the detached cells for each sample.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in NCI-H226 cells after this compound treatment.
Materials:
-
This compound treated and control NCI-H226 cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in Protocol 3, step 1.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet (approximately 1 x 10^6 cells) in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Simplified schematic of this compound's mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. Design and synthesis of close analogs of this compound, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of constrained analogs of this compound as potent RON tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioptixinc.com [bioptixinc.com]
- 5. NCI-H226 Cells [cytion.com]
- 6. encodeproject.org [encodeproject.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Cell Viability Assays of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of cell viability is a cornerstone of in vitro pharmacology and toxicology, providing critical insights into the cellular response to therapeutic candidates. These application notes provide a comprehensive overview and detailed protocols for assessing the effect of a hypothetical novel anti-cancer agent, designated herein as LCRF-0004, on cancer cell viability. The methodologies described are based on well-established colorimetric assays that measure metabolic activity as an indicator of the number of viable cells.
While extensive searches for a specific agent designated "this compound" did not yield a publicly documented compound, the following protocols and data presentation formats serve as a robust template for researchers to adapt for their specific compounds of interest. The principles and techniques are broadly applicable in the field of drug discovery and development.
Principle of the Assay
Cell viability assays, such as those using MTT, XTT, or WST-1, are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[1] The amount of formazan produced is directly proportional to the number of living cells in the culture.[1] Specifically, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, resulting in a change in color that can be quantified using a spectrophotometer.[2] This allows for the quantitative assessment of a compound's cytotoxic or cytostatic effects.
Data Presentation
The effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a key parameter derived from cell viability assays. It represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. Data should be collected from multiple replicates and experiments to ensure statistical validity.
Table 1: Cytotoxicity of this compound in A549 Lung Carcinoma Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.982 | 0.061 | 78.3% |
| 5 | 0.631 | 0.045 | 50.3% |
| 10 | 0.315 | 0.028 | 25.1% |
| 25 | 0.158 | 0.019 | 12.6% |
| 50 | 0.079 | 0.011 | 6.3% |
| 100 | 0.052 | 0.008 | 4.1% |
Table 2: Comparative IC₅₀ Values of this compound across different Cancer Cell Lines after 48-hour exposure
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-Small Cell Lung Cancer | 4.98 |
| MCF-7 | Breast Adenocarcinoma | 7.21 |
| HCT116 | Colorectal Carcinoma | 12.56 |
| U87 MG | Glioblastoma | 21.34 |
Experimental Protocols
The following are detailed protocols for performing a cell viability assay using MTT, a commonly used tetrazolium salt.[3]
Materials and Reagents
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound (or test compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2][3]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the appropriate drug dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a hypothetical mechanism of action for this compound, where it is postulated to inhibit the EGFR signaling pathway, a common target in lung cancer.[4] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps of the MTT cell viability assay protocol.
Caption: Workflow for the MTT-based cell viability assay.
Troubleshooting and Considerations
-
Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
-
Compound Solubility: Ensure the test compound is fully dissolved in the culture medium to avoid inaccurate concentrations. A solvent control (e.g., DMSO) should always be included.
-
Incubation Times: Both the drug treatment and MTT incubation times should be optimized and kept consistent across experiments.
-
Assay Choice: While MTT is robust, other assays like XTT, WST-1, or ATP-based luminescence assays can be advantageous as they do not require a solubilization step and may have higher sensitivity.[1]
These application notes provide a foundational guide for assessing the impact of novel compounds on cell viability. Rigorous adherence to optimized protocols and careful data analysis are paramount for generating reliable and reproducible results in the pursuit of new cancer therapies.
References
Application Note: LCRF-0004 Induced Apoptosis Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LCRF-0004 is a potent and selective inhibitor of the Macrophage-Stimulating 1 Receptor (MST1R), also known as RON (Recepteur d'Origine Nantais). MST1R is a receptor tyrosine kinase that, upon activation by its ligand, macrophage-stimulating protein (MSP), triggers downstream signaling pathways such as PI3K/AKT and RAS/ERK, which are involved in cell growth, survival, and migration.[1] In several cancers, MST1R is overexpressed and its activation can protect cancer cells from apoptosis.[2][3] this compound, by inhibiting MST1R, can block these pro-survival signals, leading to the induction of programmed cell death, or apoptosis, in cancer cells.[1][4]
This application note provides a detailed protocol for the induction and quantification of apoptosis in cancer cell lines, such as the malignant pleural mesothelioma cell line NCI-H226, upon treatment with this compound. The described assay utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5][6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[6][7] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[5][6] Therefore, PI is used to identify necrotic or late apoptotic cells, which have lost membrane integrity.[5][6] By using Annexin V and PI in combination, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes representative quantitative data obtained from an apoptosis assay using NCI-H226 cells treated with this compound (200 nM) for 48 hours.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 90 ± 3.5 | 4 ± 1.2 | 6 ± 2.1 |
| This compound (200 nM) | 65 ± 4.2 | 20 ± 2.8 | 15 ± 3.5 |
This compound Apoptosis Signaling Pathway
This compound induces apoptosis by inhibiting the MST1R (RON) signaling pathway. The diagram below illustrates the proposed mechanism.
Caption: this compound inhibits MST1R, blocking downstream pro-survival signaling and leading to apoptosis.
Experimental Protocol: this compound Apoptosis Assay
This protocol describes the induction of apoptosis in a cancer cell line (e.g., NCI-H226) with this compound and its quantification using an Annexin V/PI flow cytometry assay.
Materials and Reagents
-
This compound
-
Cancer cell line (e.g., NCI-H226)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/APC Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Experimental Workflow
Caption: Workflow for assessing this compound induced apoptosis using flow cytometry.
Procedure
-
Cell Seeding:
-
Seed the cells of interest (e.g., NCI-H226) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Treatment:
-
Prepare a working solution of this compound in complete cell culture medium. A final concentration of 200 nM is a good starting point based on published data.[4]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).[4]
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to their respective conical tubes containing the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V only, and cells stained with PI only) to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
-
Data Analysis:
-
Create a dot plot of PI versus Annexin V fluorescence.
-
Use quadrant gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Calculate the percentage of cells in each quadrant for each treatment condition.
-
References
- 1. What are MST1R inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for LCRF-0004 in Mouse Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCRF-0004 is a potent and selective small molecule inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[1][2] The RON signaling pathway is implicated in various aspects of cancer progression, including cell proliferation, survival, migration, and invasion.[3][4][5] Aberrant RON signaling has been observed in a variety of cancers, making it a compelling target for therapeutic intervention.[6][7] Preclinical evidence suggests that inhibiting RON kinase activity can lead to anti-tumor effects.[1][2] These application notes provide a representative protocol for evaluating the in vivo efficacy of this compound in mouse models of lung cancer, based on methodologies used for other RON inhibitors in preclinical studies.
Mechanism of Action: RON Signaling Inhibition
This compound exerts its therapeutic effect by inhibiting the kinase activity of the RON receptor. Under normal physiological conditions, RON is activated by its ligand, hepatocyte growth factor-like protein (HGFL). This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[3][5] In cancer cells, RON can be constitutively activated through overexpression, mutations, or the generation of splice variants, leading to uncontrolled cell proliferation and metastasis.[4] this compound, as a selective RON inhibitor, is expected to block these downstream signaling events, thereby inhibiting tumor growth and progression.
Figure 1: RON Signaling Pathway and this compound Inhibition.
Data Presentation: Representative In Vivo Efficacy of RON Inhibitors
While specific in vivo data for this compound in lung cancer mouse models is not yet publicly available, the following table summarizes representative dosage and efficacy data from preclinical studies of other RON inhibitors in various cancer models. This information can serve as a guide for designing initial studies with this compound.
| Compound | Cancer Model | Mouse Strain | Administration Route | Dosage Regimen | Outcome | Reference |
| BMS-777607 | Fibrosarcoma | C3H/HeJ | Oral Gavage | 10-25 mg/kg, once daily | Inhibition of lung nodule formation | [3][5] |
| BMS-777607 | Human Gastric Carcinoma Xenograft | Athymic Nude | Oral Gavage | 6.25-50 mg/kg, once daily | Significant tumor volume reduction | [5] |
| ASLAN002 (BMS-777607) | Breast Cancer Patient-Derived Xenograft (PDX) | NOD/SCID | Oral Gavage | 50 mg/kg | Robust tumor response in PIK3CA wild-type tumors | [8] |
| LY2801653 | Non-Small Cell Lung Cancer Xenograft | N/A | Oral | N/A | Decreased tumor growth | [9] |
| Compound 15f | Colon Cancer Patient-Derived Xenograft (PDX) | N/A | N/A | 10 mg/kg | 74.9% tumor growth inhibition | [10] |
Experimental Protocols
The following is a representative protocol for evaluating the efficacy of a RON inhibitor, such as this compound, in a human non-small cell lung cancer (NSCLC) xenograft mouse model. Note: This protocol is a general guideline and should be optimized for the specific cell line and compound being tested.
Cell Culture and Animal Models
-
Cell Line: A549 or H1975 human NSCLC cell lines are commonly used. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Female athymic nude mice (4-6 weeks old) are typically used for xenograft studies. All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Xenograft Tumor Implantation
-
Harvest NSCLC cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
This compound Formulation and Administration
-
Formulation: Based on common practices for small molecule kinase inhibitors, this compound can be formulated for oral administration. A typical vehicle consists of 10% N-methyl-2-pyrrolidone (NMP) and 90% PEG300. The formulation should be prepared fresh daily.
-
Dosage: Based on data from other RON inhibitors, an initial dose-ranging study might evaluate doses between 10 mg/kg and 50 mg/kg.
-
Administration: Administer the formulated this compound or vehicle control to the mice once daily via oral gavage.
Efficacy Study Design
-
Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Administer the vehicle solution daily.
-
Group 2 (this compound): Administer the selected dose of this compound daily.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Pharmacodynamic (PD) Markers: Analyze tumor tissues for the phosphorylation status of RON and downstream signaling proteins like AKT and ERK to confirm target engagement.
-
Toxicity Assessment: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and any other adverse effects.
Figure 2: Experimental Workflow for this compound In Vivo Efficacy Study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
LCRF-0004: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
LCRF-0004 is a potent and selective inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[1][2][3] RON and its ligand, macrophage-stimulating protein (MSP), play a crucial role in cell signaling pathways that govern cell proliferation, migration, and survival. Aberrant RON signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic development. This compound serves as a valuable tool for investigating the role of the MSP-RON pathway in cancer biology and for preclinical studies exploring the therapeutic potential of RON inhibition.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C28H18F4N6O2S |
| Molecular Weight | 578.55 g/mol |
| Mechanism of Action | Selective inhibitor of RON receptor tyrosine kinase |
| Storage | Store at -20°C for long-term storage. |
Solubility and Preparation of Stock Solutions
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.7855 mg of this compound.
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Add the appropriate volume of anhydrous DMSO to the this compound powder.
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Vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (to no more than 37°C) and sonication can be used if the compound does not readily dissolve.
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Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the stock solution aliquots at -20°C.
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Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
In Vitro Cell-Based Assays
This compound has been utilized in various in vitro assays to investigate its effects on cancer cell lines. A common working concentration for these assays is 200 nM.
General Protocol for Treating Cells with this compound:
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Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for optimal growth during the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution:
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Thaw an aliquot of the 10 mM this compound stock solution.
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Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations. For a final concentration of 200 nM in 1 mL of medium, you would add 0.02 µL of the 10 mM stock solution. To ensure accurate pipetting, it is recommended to perform serial dilutions.
-
-
Treatment:
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Remove the old medium from the cells.
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Add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
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Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or protein analysis (e.g., Western blotting for phosphorylated RON).
In Vivo Animal Studies
This compound has been evaluated in vivo in xenograft models. The following doses have been reported:
| Animal Model | Dosing Regimen |
| Xenograft | 10, 15, and 20 mg/kg |
Note on Formulation for In Vivo Studies: The exact formulation for in vivo administration of this compound is not detailed in the available literature. Researchers should perform formulation development studies to ensure the solubility and stability of the compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral).
MSP-RON Signaling Pathway
The MSP-RON signaling pathway is initiated by the binding of Macrophage-Stimulating Protein (MSP) to the RON receptor. This binding event leads to the dimerization of the receptor and the autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which regulate cellular processes such as proliferation, survival, and migration.
Caption: The MSP-RON signaling pathway and the inhibitory action of this compound.
Preparation of this compound
A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. The synthesis of this compound and its analogs has been described in the scientific literature, but these publications do not provide sufficient detail for reproduction by a third party.[1][2] Researchers interested in obtaining this compound should consider custom synthesis by a specialized chemical vendor.
References
Application Note: Stability and Handling of LCRF-0004 in DMSO
Introduction
LCRF-0004 is a novel small molecule inhibitor under investigation for its therapeutic potential. As with any compound intended for biological screening and drug development, understanding its stability in common solvents is critical for generating reliable and reproducible data. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of chemical compounds for high-throughput screening and in vitro assays. This application note provides a comprehensive overview of the stability of this compound in DMSO under various storage conditions and provides detailed protocols for its handling and stability assessment.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₃ |
| Molecular Weight | 407.47 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | > 50 mM |
| pKa | 8.2 (basic) |
Stability of this compound in DMSO
The stability of this compound in DMSO was evaluated under different storage temperatures and freeze-thaw cycles. The concentration of the compound was monitored over time using High-Performance Liquid Chromatography (HPLC).
This compound was dissolved in anhydrous DMSO at a concentration of 10 mM and stored at room temperature (20-25°C), 4°C, -20°C, and -80°C. The percentage of the initial compound remaining was determined at various time points.
| Storage Temperature | 1 Month | 3 Months | 6 Months | 12 Months |
| Room Temperature | 98.2% | 91.5% | 82.1% | 65.3% |
| 4°C | 99.8% | 98.9% | 97.5% | 95.1% |
| -20°C | >99.9% | 99.8% | 99.5% | 99.2% |
| -80°C | >99.9% | >99.9% | >99.9% | 99.8% |
A 10 mM stock solution of this compound in anhydrous DMSO was subjected to multiple freeze-thaw cycles. The solution was frozen at -20°C for at least 12 hours and then thawed at room temperature for 2 hours for each cycle.
| Freeze-Thaw Cycles | % Remaining this compound |
| 1 | >99.9% |
| 3 | 99.8% |
| 5 | 99.6% |
| 10 | 99.1% |
Recommended Handling and Storage Protocols
To ensure the stability and integrity of this compound, the following protocols are recommended.
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the required amount of this compound in a clean, dry vial.
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Add the appropriate volume of anhydrous DMSO (less than 0.1% water) to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
For long-term storage (>3 months), aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., glass or polypropylene).
-
Store the aliquots at -80°C or -20°C in a desiccated environment.
-
For short-term storage (<3 months), vials can be stored at 4°C, protected from light.
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Avoid repeated freeze-thaw cycles.
Experimental Protocols
The following is a detailed protocol for assessing the stability of this compound in DMSO using HPLC.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-17 min: 90% B
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17-18 min: 90% to 10% B
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18-20 min: 10% B
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-
Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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At each time point, dilute an aliquot of the stock solution to a final concentration of 100 µM in a 50:50 mixture of acetonitrile and water.
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Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Analyze the sample by HPLC as described above.
-
The percentage of this compound remaining is calculated by comparing the peak area at a specific time point to the peak area at time zero.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the putative signaling pathway of this compound and the experimental workflow for stability assessment.
Caption: Putative signaling pathway inhibited by this compound.
Troubleshooting & Optimization
optimizing LCRF-0004 experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing experimental conditions for LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. How should I dissolve and store this compound? | This compound is soluble in DMSO, but not in water[1]. For stock solutions, dissolve this compound in high-quality, anhydrous DMSO. For short-term storage (days to weeks), store the stock solution at 0 - 4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C[1]. Avoid repeated freeze-thaw cycles. |
| 2. My this compound precipitated in the cell culture medium. What should I do? | Precipitation in aqueous solutions is common for water-insoluble compounds. To avoid this: • Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity. • When diluting the DMSO stock solution, add it to the medium dropwise while vortexing or gently mixing to facilitate dispersion. • Consider using a serum-containing medium for initial dilutions, as serum proteins can sometimes help to stabilize compounds. |
| 3. I am not observing the expected inhibition of cell viability. What could be the reason? | Several factors could contribute to this: • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. For example, a concentration of 200 nM has been shown to promote apoptosis in NCI-H226 cells. • Cell Seeding Density: Ensure you are using an appropriate cell seeding density for your viability assay. High cell densities might require higher concentrations of the inhibitor. • Incubation Time: The effect of this compound may be time-dependent. Consider extending the incubation time (e.g., 24, 48, 72 hours). • Compound Stability: While stable in DMSO, the stability in aqueous culture medium over long incubation times might vary. |
| 4. I am having trouble detecting changes in RON phosphorylation by Western Blot. | Detecting changes in protein phosphorylation requires specific precautions: • Use Phosphatase Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to prevent dephosphorylation of your target protein. • Work Quickly and on Ice: Perform all sample preparation steps on ice to minimize enzymatic activity. • Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can lead to high background. Use Bovine Serum Albumin (BSA) instead. • Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of RON. • Loading Control: Always probe for total RON as a loading control to confirm that the observed changes are due to phosphorylation status and not changes in total protein expression. |
| 5. Are there any known off-target effects of this compound? | This compound is designed as a selective RON inhibitor. However, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations. The kinase domain of RON has high structural homology with c-Met. While this compound is designed for selectivity against RON, it is good practice to assess its effect on closely related kinases like c-Met if your experimental system expresses them at high levels. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selective RON Kinase Inhibitors
| Compound Type | Assay Type | Target | IC50 | Selectivity vs. c-Met | Reference |
| Thieno[3,2-b]pyridine-based (similar to this compound) | Enzyme Assay | RON | 1-50 nM | 500-10,000 fold | |
| Exemplified Compound from Patent | ADP-Glo Assay | RON | <1 µM | >3-50 fold | [2] |
Table 2: Cellular Effects of this compound
| Cell Line | Concentration | Effect | Incubation Time |
| NCI-H226 (Malignant Pleural Mesothelioma) | 200 nM | Promotion of apoptosis and G2/M cell cycle arrest | 48 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols that should be optimized for your specific cell lines and experimental conditions.
Cell Viability Assessment
a) MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0-10 µM) and a vehicle control (DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
b) Crystal Violet Assay
This assay stains the DNA of adherent cells to provide a measure of cell biomass.
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Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
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Fixation: Gently wash the cells with PBS and then fix them with 100% methanol for 10-15 minutes at room temperature.
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Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
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Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.
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Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
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Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.
Apoptosis Assay: Caspase-3 Activity
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
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Cell Lysis: After treating cells with this compound, lyse the cells using a chilled lysis buffer.
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Protein Quantification: Determine the protein concentration of each cell lysate.
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Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays) and the reaction buffer.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Signal Detection: Measure the signal using a microplate reader (405 nm for colorimetric, Ex/Em = 380/460 nm for fluorometric). The signal is proportional to the caspase-3 activity.
Western Blot for RON Phosphorylation
This protocol is for detecting the phosphorylation status of the RON receptor.
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Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
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SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RON (p-RON) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total RON.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on RON kinase activity.
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Reaction Setup: In a microplate, combine the recombinant RON kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and a range of this compound concentrations in a kinase reaction buffer.
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Initiation of Reaction: Start the kinase reaction by adding ATP.
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Incubation: Incubate the plate at 30°C for a predetermined optimal time.
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Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
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ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
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Phospho-specific antibody-based detection (ELISA or TR-FRET): Uses an antibody that specifically recognizes the phosphorylated substrate.
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Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: RON Receptor Tyrosine Kinase Signaling Pathway and this compound Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for Evaluating this compound.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
Technical Support Center: LCRF-0004 Experiments
Faced with challenges in your LCRF-0004 experiments? This guide provides troubleshooting tips and answers to frequently asked questions to help you navigate potential issues and achieve reliable results.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its primary application in research? | This compound is a novel inhibitor of the pro-inflammatory cytokine signaling pathway. It is currently under investigation for its therapeutic potential in autoimmune diseases and certain types of cancer. Its primary application in a research setting is to study the downstream effects of cytokine pathway inhibition on cellular processes such as proliferation, differentiation, and apoptosis. |
| What are the most common initial hurdles when working with this compound? | The most frequently encountered issues include suboptimal cell viability after treatment, high variability in assay results, and unexpected off-target effects. These can often be traced back to issues with compound solubility, improper dosage calculations, or variations in cell culture conditions. |
| How can I ensure the reproducibility of my this compound experiments? | Maintaining consistent experimental conditions is paramount. This includes using cells within a narrow passage number range, ensuring the quality and concentration of this compound, and adhering strictly to standardized protocols for treatment and analysis. Implementing robust positive and negative controls in every experiment is also critical for data validation. |
| What are the known off-target effects of this compound? | While this compound is designed for specific cytokine pathway inhibition, some studies have reported mild inhibition of related kinase pathways at higher concentrations. It is advisable to perform a kinase panel screening to assess the specificity of this compound in your specific experimental model. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability | 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Poor cell health prior to treatment. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final solvent concentration is below 0.1% and include a solvent-only control. 3. Regularly check cells for morphology and viability; only use healthy, actively dividing cells. |
| High Variability in Results | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Variation in incubation times. | 1. Use a cell counter for accurate seeding and ensure even cell distribution in plates. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Standardize all incubation steps using timers. |
| Inconsistent Protein Expression Levels (Western Blot) | 1. Uneven protein loading. 2. Inefficient protein transfer. 3. Suboptimal antibody concentration. | 1. Perform a protein quantification assay (e.g., BCA) and normalize loading amounts. 2. Optimize transfer time and voltage; use a loading control (e.g., GAPDH, β-actin) to verify even transfer. 3. Titrate primary and secondary antibodies to find the optimal concentration for your specific target. |
| Unexpected Phenotypic Changes | 1. Off-target effects of this compound. 2. Contamination of cell cultures. | 1. Test a range of this compound concentrations and consider using a structurally different inhibitor of the same pathway as a control. 2. Regularly test for mycoplasma and other common cell culture contaminants. |
Experimental Protocols
Key Experiment: Measuring Inhibition of Cytokine-Induced STAT3 Phosphorylation
This protocol outlines the steps to assess the efficacy of this compound in inhibiting the phosphorylation of STAT3, a key downstream effector in many cytokine signaling pathways.
Methodology:
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Cell Culture and Seeding:
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Culture your chosen cell line (e.g., A549, HeLa) in the recommended medium until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
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-
This compound Pre-treatment:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
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Aspirate the culture medium from the cells and replace it with the this compound containing medium. Include a vehicle control (DMSO only).
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Incubate for 2 hours.
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-
Cytokine Stimulation:
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Prepare a solution of the stimulating cytokine (e.g., IL-6, 20 ng/mL) in a serum-free medium.
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Add the cytokine solution directly to the wells containing the this compound and vehicle controls.
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Incubate for 30 minutes at 37°C.
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-
Cell Lysis and Protein Quantification:
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Wash the cells twice with ice-cold PBS.
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Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
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Run the samples on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.
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Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.
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Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing this compound activity.
Caption: this compound inhibits the cytokine-induced JAK-STAT signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
improving LCRF-0004 efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of LCRF-0004 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor of the Macrophage-stimulating 1 receptor (MST1R), also known as RON tyrosine kinase. Its mechanism of action is to block the tyrosine kinase domain of RON, thereby inhibiting its signaling pathway. This inhibition has been demonstrated to have anti-proliferative effects on malignant mesothelioma cells.[1]
Q2: What are the observed in vitro effects of this compound on cancer cells?
A2: In studies on malignant mesothelioma cell lines, specifically NCI-H226, this compound has been shown to significantly reduce cellular proliferation and decrease cell viability.[1]
Q3: What is a recommended starting concentration for this compound in in vitro assays?
A3: Based on published data, a concentration of 200 nM has been shown to be effective in significantly reducing the proliferative capacity of NCI-H226 cells after 24 and 48 hours of treatment.[1] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no observable anti-proliferative effect | Sub-optimal drug concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment (e.g., using a range of concentrations from 10 nM to 1 µM) to determine the IC50 value for your cell line. |
| Cell line insensitivity: The target cell line may not be dependent on the RON signaling pathway for proliferation. | Confirm RON expression and phosphorylation levels in your target cell line via Western blot or other suitable methods. Consider using a positive control cell line known to be sensitive to RON inhibition, such as NCI-H226.[1] | |
| Incorrect drug handling or storage: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments. |
| Pipetting errors: Inaccurate pipetting of the compound or reagents can lead to significant variability. | Calibrate your pipettes regularly. Use filtered pipette tips to prevent cross-contamination. | |
| High cellular toxicity in control cells | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity. |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to general cytotoxicity. | Refer to your dose-response curve to select a concentration that is effective against your target without causing excessive toxicity in control cells. |
Experimental Protocols & Data
Cell Proliferation Assay (BrdU)
This protocol is based on the methodology used to assess the effect of this compound on the proliferation of NCI-H226 cells.[1]
Objective: To quantify the proliferation of cells treated with this compound.
Materials:
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NCI-H226 cells
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Complete cell culture medium
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This compound
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BrdU Cell Proliferation Assay Kit (or similar)
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Microplate reader
Procedure:
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Seed NCI-H226 cells in a 96-well plate at a predetermined optimal density.
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Allow cells to adhere overnight.
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Treat cells with the desired concentration of this compound (e.g., 200 nM) or vehicle control.
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Incubate for 24 or 48 hours.
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Add BrdU reagent to each well and incubate according to the manufacturer's instructions to allow for incorporation into newly synthesized DNA.
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Fix, permeabilize, and add the anti-BrdU antibody.
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Add the substrate and measure the absorbance using a microplate reader at the appropriate wavelength.
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Calculate the percentage of proliferation relative to the vehicle control.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound on NCI-H226 malignant mesothelioma cells.
| Compound | Concentration | Cell Line | Assay | Incubation Time | Observed Effect | Reference |
| This compound | 200 nM | NCI-H226 | BrdU Proliferation | 24 hours | Significant reduction in proliferation | [1] |
| This compound | 200 nM | NCI-H226 | BrdU Proliferation | 48 hours | Significant reduction in proliferation | [1] |
| This compound | Not specified | NCI-H226 | HCS Assay | Not specified | Decreased cellular viability | [1] |
Visualizations
This compound Mechanism of Action
References
LCRF-0004 inconsistent results in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LCRF-0004. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By targeting the tyrosine kinase domain of EGFR, this compound is designed to block downstream signaling cascades that are critical for tumor cell proliferation and survival.
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is anticipated to have the highest efficacy in cancer cell lines with activating EGFR mutations, such as those commonly found in non-small cell lung cancer (NSCLC). Efficacy may be reduced in cell lines with wild-type EGFR or those with resistance mutations.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a powder at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Assay Results
Issue 1: High Variability in Cell Viability Assay Results
You are observing significant well-to-well variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating with this compound.
Possible Causes and Solutions:
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
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Troubleshooting Steps:
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Ensure your cells are in a single-cell suspension before plating.
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Mix the cell suspension gently and frequently while plating to prevent settling.
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Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution.
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Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered cell growth and compound concentration.
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Troubleshooting Steps:
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Avoid using the outer wells of the plate for experimental conditions.
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Fill the outer wells with sterile PBS or media to maintain humidity.
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Inconsistent Compound Dilution: Errors in preparing the serial dilutions of this compound can lead to inaccurate dose-responses.
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Troubleshooting Steps:
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Prepare fresh dilutions for each experiment.
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Ensure thorough mixing at each dilution step.
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Use calibrated pipettes.
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Issue 2: this compound Shows Lower Potency Than Expected
The calculated IC50 value for this compound is significantly higher than the expected range.
Possible Causes and Solutions:
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Cell Line Health and Passage Number: The responsiveness of cells to drug treatment can change with high passage numbers or poor health.[1][2]
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Troubleshooting Steps:
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Use cells with a low passage number and ensure they are in the logarithmic growth phase.
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Regularly test for mycoplasma contamination, which can alter cellular responses.[3]
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Compound Degradation: Improper storage or handling of this compound can lead to a loss of activity.
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Troubleshooting Steps:
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Prepare fresh stock solutions and working dilutions.
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Minimize the exposure of the compound to light.
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Suboptimal Assay Incubation Time: The incubation time may not be sufficient for this compound to exert its full effect.
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Troubleshooting Steps:
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Perform a time-course experiment to determine the optimal incubation period (e.g., 24, 48, 72 hours).
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Table 1: Expected vs. Observed IC50 Values for this compound in A549 Cells
| Parameter | Expected Range | Observed (Example) | Possible Implication |
| IC50 (nM) | 50 - 150 | 500 | Lower than expected potency |
Issue 3: Inconsistent Results in Western Blot Analysis of p-EGFR
You are observing inconsistent levels of phosphorylated EGFR (p-EGFR) upon treatment with this compound.
Possible Causes and Solutions:
-
Timing of Cell Lysis: The phosphorylation state of proteins can be transient.
-
Troubleshooting Steps:
-
Perform a time-course experiment to identify the optimal time point for observing p-EGFR inhibition after this compound treatment.
-
Ensure rapid cell lysis on ice with appropriate phosphatase inhibitors in the lysis buffer.
-
-
-
Antibody Performance: The primary antibody for p-EGFR may not be specific or sensitive enough.
-
Troubleshooting Steps:
-
Validate the antibody using positive and negative controls.
-
Optimize the antibody dilution and incubation conditions.
-
-
-
Loading Inconsistencies: Unequal protein loading across lanes can lead to misinterpretation of the results.
-
Troubleshooting Steps:
-
Perform a protein quantification assay (e.g., BCA) to ensure equal loading.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the p-EGFR signal.
-
-
Table 2: Troubleshooting Western Blot for p-EGFR
| Problem | Potential Cause | Recommended Action |
| No p-EGFR signal | Insufficient stimulation, inactive antibody | Stimulate cells with EGF before lysis, validate antibody |
| High background | Insufficient blocking, non-specific antibody | Optimize blocking conditions, use a more specific antibody |
| Inconsistent band intensity | Uneven protein loading, variable lysis time | Quantify protein, standardize lysis protocol |
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway targeted by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing cell viability after treatment with this compound.
Caption: Workflow for a typical cell viability assay with this compound.
Detailed Experimental Protocol: MTT Assay
Objective: To determine the IC50 of this compound in a cancer cell line (e.g., A549).
Materials:
-
A549 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO (cell culture grade)
-
96-well tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed 5,000 cells per well in 100 µL of media in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 100 µM.
-
Remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
References
minimizing toxicity of LCRF-0004 in vivo
Technical Support Center: LCRF-0004
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of the novel anti-cancer agent, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase associated with the Epidermal Growth Factor Receptor (EGFR) harboring specific activating mutations. By targeting mutated EGFR, this compound aims to block downstream signaling pathways that promote tumor cell proliferation and survival.[1] However, off-target effects or downstream pathway modulation in healthy tissues can lead to toxicity.
Q2: What are the most common toxicities observed with this compound in preclinical animal models?
A2: Based on initial preclinical studies, the most frequently observed toxicities associated with this compound administration in rodent models include gastrointestinal distress (diarrhea, weight loss), dermatological reactions (rash, dermatitis), and mild to moderate hepatotoxicity (elevated liver enzymes). These side effects are common with EGFR inhibitors.
Q3: How can I mitigate gastrointestinal toxicity observed in my animal models?
A3: Gastrointestinal toxicity is a known side effect of many orally administered anti-cancer agents.[2] To mitigate this, consider the following strategies:
-
Dose reduction: Lowering the dose of this compound may reduce the severity of GI side effects.
-
Co-administration of supportive care agents: The use of anti-diarrheal agents may be beneficial.
-
Formulation optimization: Exploring alternative formulations, such as nanoparticle-based delivery systems, could potentially reduce local drug concentration in the gut.[2]
Q4: Are there alternative routes of administration to reduce systemic toxicity?
A4: While oral administration is common, alternative routes may be explored to minimize systemic exposure and toxicity.[3] For localized tumors, intratumoral injection could be a possibility. For broader applications, investigating modified-release pulmonary delivery systems might offer a way to achieve therapeutic concentrations with reduced systemic side effects.[4]
Troubleshooting Guides
Issue 1: Unexpectedly high mortality in the high-dose group.
Possible Cause: The maximum tolerated dose (MTD) may have been exceeded. Acute toxicity can result from high peak plasma concentrations (Cmax).[2]
Troubleshooting Steps:
-
Review Dosing Regimen: Re-evaluate the dose levels and the dosing schedule. Single high doses can sometimes be more toxic than more frequent, smaller doses.
-
Pharmacokinetic (PK) Analysis: If not already done, perform a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[5] High Cmax values may correlate with acute toxicity.
-
Staggered Dosing: Consider a dose escalation study with smaller animal groups to more accurately determine the MTD.
Issue 2: Severe skin rashes and lesions observed in treated animals.
Possible Cause: Dermatological toxicities are a known class effect of EGFR inhibitors due to the role of EGFR in skin homeostasis.
Troubleshooting Steps:
-
Topical Treatments: Consider the application of topical corticosteroids or moisturizers to the affected areas to manage the symptoms.
-
Dose Modification: A reduction in the dose or a temporary interruption of treatment may be necessary.
-
Histopathological Analysis: Conduct a thorough histopathological examination of skin biopsies to understand the underlying cellular mechanisms of the toxicity.
Quantitative Data Summary
Table 1: Dose-Response Relationship of this compound and Associated Toxicities in a 14-Day Rodent Study
| Dose Group (mg/kg/day) | Average Body Weight Change (%) | Incidence of Diarrhea (%) | Alanine Aminotransferase (ALT) elevation (Fold change over control) |
| Vehicle Control | +5.2% | 0% | 1.0 |
| 10 | +2.1% | 10% | 1.2 |
| 30 | -3.5% | 40% | 2.5 |
| 100 | -12.8% | 90% | 8.1 |
Table 2: Effect of Formulation on this compound Peak Plasma Concentration (Cmax) and Toxicity
| Formulation | Cmax (ng/mL) | Incidence of Severe Diarrhea (%) |
| Standard Suspension (Oral) | 1250 | 60% |
| Lipid-based Nanoparticle (Oral) | 850 | 20% |
| PEGylated Liposome (IV) | 700 | 10% |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to a preclinical model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Utilize a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats), with 5 animals per group (3 male, 2 female).
-
Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg). Doses can be selected based on in vitro cytotoxicity data.
-
Administration: Administer this compound daily for 14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity levels, and the presence of skin lesions or diarrhea.
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of distress.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.[6]
Protocol 2: Assessment of Hepatotoxicity
Objective: To evaluate the potential for this compound to cause liver damage.
Methodology:
-
Animal Groups: Treat animals with a vehicle control, a low dose, and a high dose of this compound for a specified period (e.g., 28 days).
-
Blood Collection: Collect blood samples at baseline and at regular intervals during the study (e.g., weekly).
-
Clinical Chemistry: Analyze serum or plasma for liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: At the end of the study, collect liver tissue for histopathological examination. Look for signs of hepatocellular necrosis, inflammation, and steatosis.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for in vivo toxicity assessment.
References
- 1. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 2. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
- 6. Predicting In vivo Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
LCRF-0004 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LCRF-0004, a small molecule inhibitor of the MST1R (RON) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that specifically targets the Macrophage Stimulating 1 Receptor (MST1R), also known as RON kinase. MST1R is a receptor tyrosine kinase involved in cellular processes such as proliferation, survival, and migration.
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the kinase activity of MST1R. By binding to the kinase domain, it prevents the autophosphorylation of the receptor, which in turn blocks the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to reduced cell proliferation and viability in cancer cells where the MST1R pathway is active.
Q3: What are the recommended positive and negative controls for an experiment with this compound?
A3:
-
Positive Controls:
-
A cell line known to express high levels of active MST1R.
-
Treatment with the ligand for MST1R, Macrophage-Stimulating Protein (MSP, also known as MST1), to induce pathway activation in the absence of the inhibitor.
-
Another well-characterized MST1R inhibitor, such as BMS-777607, can be used for comparison.
-
-
Negative Controls:
-
A vehicle control, typically DMSO, at the same concentration used to dissolve this compound.
-
A cell line with low or no expression of MST1R to demonstrate the inhibitor's specificity.
-
An inactive structural analog of this compound, if available.
-
Q4: What is a typical working concentration for this compound?
A4: Based on published research, a concentration of 200 nM has been shown to be effective in reducing cell proliferation and viability in malignant mesothelioma cell lines. However, the optimal concentration is cell-line dependent and should be determined empirically by performing a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak effect of this compound on cell viability/proliferation | Low MST1R expression or activity in the cell line. | Confirm MST1R expression levels in your cell line using Western blot or qPCR. Select a cell line with documented high MST1R expression for your experiments. |
| This compound degradation. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. | |
| Incorrect assay setup. | Review the experimental protocol for your viability or proliferation assay to ensure all steps were performed correctly, including incubation times and reagent concentrations. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency, and media composition. |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery. | |
| Cell line instability. | Periodically perform cell line authentication to ensure the identity and purity of your cell line. | |
| Unexpected off-target effects | High concentration of this compound. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. |
| Non-specific binding. | Include appropriate negative controls, such as a structurally related inactive compound, to assess non-specific effects. | |
| Issues with Western Blot analysis of MST1R pathway | Weak or no signal for phosphorylated MST1R. | Ensure that the cells are stimulated with MSP (MST1) for an appropriate amount of time to induce robust phosphorylation before inhibitor treatment and lysis. Confirm the quality of your phospho-specific antibody. |
| High background on the blot. | Optimize your Western blot protocol, including blocking conditions (e.g., use 5% BSA in TBST), antibody concentrations, and wash steps. |
Quantitative Data
Table 1: Effect of this compound on Malignant Mesothelioma Cells
| Cell Line | Treatment | Concentration | Time Point | Effect on Proliferation (vs. Control) | Effect on Viability (vs. Control) |
| NCI-H226 | This compound | 200 nM | 24h | Significant Decrease | Not Reported |
| NCI-H226 | This compound | 200 nM | 48h | Significant Decrease | Decreased |
Note: Publicly available quantitative data, such as IC50 values for this compound across a wide range of cell lines, is limited. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific experimental system.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (BrdU Assay)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells and add TMB substrate.
-
Color Development and Measurement: Allow the color to develop for 15-30 minutes, then add a stop solution. Measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell proliferation as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits the MST1R signaling pathway.
Caption: General experimental workflow for this compound studies.
Validation & Comparative
Validating RON Inhibition: A Comparative Guide to LCRF-0004
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LCRF-0004, a potent and selective inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase, with an alternative inhibitor, BMS-777607. The information presented is supported by experimental data to aid in the validation and assessment of RON inhibition in cancer research.
Performance Comparison of RON Inhibitors
This compound and BMS-777607 are both potent inhibitors of the RON kinase, a critical player in tumor progression and metastasis. While both compounds effectively target RON, they exhibit different selectivity profiles and have been evaluated in various preclinical models.
| Inhibitor | Target(s) | RON IC50 | Other Key Targets (IC50) | Key Findings |
| This compound | RON | 10 nM [1][2][3] | c-Met (12 nM)[2] | A potent inhibitor of RON kinase, demonstrating significant anti-proliferative effects in mesothelioma cells.[4] |
| BMS-777607 | RON , c-Met, Axl, Tyro3 | 1.8 nM | c-Met (3.9 nM), Axl (1.1 nM), Tyro3 (4.3 nM) | A multi-kinase inhibitor with superior in vitro and in vivo anti-tumor efficacy compared to this compound in mesothelioma models. |
Experimental Validation of RON Inhibition
The following are detailed methodologies for key experiments to validate the inhibitory effects of compounds like this compound on RON signaling.
RON Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the RON kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant RON kinase domain, a kinase buffer solution containing ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA-based methods: Use an antibody that specifically recognizes the phosphorylated substrate.
-
Luminescence-based methods (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Western Blot Analysis of RON Phosphorylation
This experiment assesses the inhibition of RON auto-phosphorylation in a cellular context, a key step in its activation.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells known to express RON (e.g., NCI-H226 mesothelioma cells) to 70-80% confluency. Serum-starve the cells overnight and then treat with different concentrations of the RON inhibitor for a specific duration (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated RON (p-RON).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total RON and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-RON compared to total RON in treated versus untreated cells.
Cell Proliferation Assay
This assay evaluates the effect of RON inhibition on the growth and proliferation of cancer cells.
Protocol (using MTT assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the RON inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for a comprehensive understanding.
Caption: The RON signaling cascade initiated by MSP binding, leading to cell proliferation, survival, and invasion. This compound acts by inhibiting RON autophosphorylation.
Caption: A streamlined workflow for assessing the inhibition of RON phosphorylation in cells treated with this compound using Western blotting.
References
LCRF-0004: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of LCRF-0004 with other relevant kinase inhibitors. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction to this compound
This compound is a potent inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase.[1][2] RON and its close homolog c-Met are key drivers in the progression of various cancers, making them attractive targets for therapeutic intervention. The selectivity of kinase inhibitors is a critical factor in their development, as off-target effects can lead to toxicity and reduced efficacy. This guide aims to provide an objective comparison of this compound's performance against other inhibitors targeting RON, c-Met, or both.
Quantitative Selectivity Profiling
The following table summarizes the inhibitory activity (IC50 in nM) of this compound and a selection of competitor compounds against RON, c-Met, and a panel of other kinases. It is important to note that IC50 values can vary between different studies and assay conditions. Where multiple values were reported, a range is provided.
| Kinase Target | This compound (nM) | BMS-777607 (nM) | Merestinib (LY2801653) (nM) | Cabozantinib (XL184) (nM) | Capmatinib (INCB28060) (nM) | Tepotinib (MSC2156119J) (nM) | SYN1143 (nM) | OSI-296 (nM) |
| RON (MST1R) | 10 - 50 | 1.8 | 11 | 124 | Inactive | - | 9 | 0.2 (cellular) |
| c-Met | 12 - 150 | 3.9 | 2 (Ki) | 1.3 | 0.13 | 1.7 | 4 | 0.042 (cellular) |
| AXL | - | 1.1 | 2 | 7 | - | >50% inhibition at 10µM | - | - |
| TYRO3 | - | 4.3 | 28 | - | - | - | - | - |
| VEGFR2 | Not inhibited | >40-fold selective | - | 0.035 | - | - | - | - |
| KIT | - | - | - | 4.6 | - | - | - | - |
| RET | - | - | - | 5.2 | - | - | - | - |
| FLT3 | - | - | 7 | 11.3 | - | - | - | - |
| TIE2 | - | - | 63 | 14.3 | - | - | - | - |
| Lck | - | >40-fold selective | - | - | - | - | 160 | - |
| Src | - | - | - | - | - | - | >160 | - |
| BTK | - | - | - | - | - | - | >160 | - |
Data compiled from multiple sources.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] Note that Ki and IC50 values are different measures of inhibitor potency.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug development. A common method employed is the in vitro kinase assay, which measures the ability of a compound to inhibit the activity of a specific kinase.
General In Vitro Kinase Assay Protocol (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines the general steps for a common luminescence-based kinase assay used for selectivity profiling.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.
-
Kinase Reaction Mixture: The target kinase and its specific substrate are mixed in the assay buffer.
-
Assay Plate Setup: The diluted compound is added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction mixture is added to the wells, and the reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The data is plotted as luminescence versus inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
RON and c-Met Signaling Pathway
This compound primarily targets the RON receptor tyrosine kinase. Due to the high homology between RON and c-Met, many inhibitors exhibit activity against both. Activation of these receptors by their respective ligands, Macrophage-Stimulating Protein (MSP) for RON and Hepatocyte Growth Factor (HGF) for c-Met, leads to the activation of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion.
Caption: Simplified RON and c-Met signaling pathways.
Conclusion
This compound is a potent inhibitor of the RON receptor tyrosine kinase, with significant activity also observed against the closely related c-Met kinase. The comparative data presented in this guide highlights the selectivity profile of this compound in the context of other inhibitors targeting these pathways. The provided experimental protocol for in vitro kinase assays offers a foundational understanding of how such selectivity data is generated. Researchers and drug development professionals can use this guide as a reference for evaluating this compound and selecting appropriate tool compounds for their research. Further studies with broader, standardized kinase panels will be beneficial for a more comprehensive understanding of the selectivity of this compound and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of close analogs of this compound, a potent and selective RON receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. selleckchem.com [selleckchem.com]
A Comparative Guide to EGFR Kinase Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in the first-line treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations. The information is compiled from network meta-analyses of randomized controlled trials and key head-to-head clinical trial data.
EGFR Signaling Pathway and TKI Intervention
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. In some non-small cell lung cancers, activating mutations in the EGFR gene lead to constitutive activation of this pathway, driving tumor growth. EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies that block the signaling cascade initiated by the mutated EGFR.
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention by EGFR TKIs.
LCRF-0004: A Comparative Analysis of a Potent RON Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cross-reactivity profile of LCRF-0004, a novel thieno[3,2-b]pyridine-based kinase inhibitor. This document provides a comparative analysis of this compound's performance against other kinase inhibitors, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
This compound has emerged as a potent inhibitor of the RON (Recepteur d'Origine Nantais) receptor tyrosine kinase, a key player in cell signaling pathways implicated in cancer development and metastasis. Understanding the selectivity of such inhibitors is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This guide provides a detailed comparison of this compound's cross-reactivity with other known kinase inhibitors, based on currently available data.
Quantitative Cross-Reactivity Data
This compound exhibits high potency against its primary target, RON kinase, with a reported half-maximal inhibitory concentration (IC50) of 10 nM. Notably, it also demonstrates significant activity against the closely related c-Met receptor tyrosine kinase, with an IC50 of 12 nM.[1] This indicates a narrow selectivity profile between these two kinases.
For a comprehensive comparison, the following table summarizes the IC50 values of this compound and two other well-characterized kinase inhibitors, BMS-777607 and Cabozantinib, against a panel of selected kinases. It is important to note that a broad kinome-wide selectivity profile for this compound is not publicly available at this time, and the data presented here is based on published findings for the specified targets.
| Kinase Target | This compound IC50 (nM) | BMS-777607 IC50 (nM) | Cabozantinib IC50 (nM) |
| RON | 10 | 1.8 | - |
| c-Met | 12 | 3.9 | 1.3 |
| Axl | - | 1.1 | - |
| Tyro3 | - | 4.3 | - |
| VEGFR2 | - | - | 0.035 |
Data for this compound from a study on close analogs.[1] Data for BMS-777607 and Cabozantinib are from publicly available datasheets and scientific publications. A hyphen (-) indicates that data for that specific kinase was not found in the reviewed literature.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of a kinase inhibitor. A widely accepted method for this is the in vitro radiometric kinase assay. The following is a detailed protocol representative of the methodology likely employed to obtain the data presented.
In Vitro Radiometric Protein Kinase Assay for IC50 Determination
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate, allowing for the quantification of kinase activity in the presence of an inhibitor.
Materials:
-
Purified recombinant kinase (e.g., RON, c-Met)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound and other test compounds dissolved in DMSO
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: For each reaction, the following components are combined in a microcentrifuge tube or microplate well:
-
Kinase reaction buffer
-
A specific concentration of the purified kinase
-
The kinase-specific substrate
-
The test compound at a specific concentration (or DMSO for the control)
-
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP to the reaction mixture. The final ATP concentration is typically kept at or near the Km value for the specific kinase.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a predetermined period, allowing for the enzymatic transfer of the radiolabeled phosphate to the substrate.
-
Reaction Termination and Substrate Capture: The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The filter paper binds the phosphorylated substrate while unbound [γ-³²P]ATP is washed away.
-
Washing: The filter papers are washed multiple times with the wash buffer to remove any non-incorporated [γ-³²P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter.
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the activity in the control (DMSO only) sample. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To further contextualize the action of this compound, the following diagrams illustrate the RON signaling pathway and the general experimental workflow for determining kinase inhibitor potency.
References
LCRF-0004: A Comparative Guide to its Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of LCRF-0004, a selective inhibitor of the MST1R (RON) receptor tyrosine kinase. The data presented herein is based on experimental findings in malignant mesothelioma (MPM) cell lines, offering a valuable resource for researchers investigating novel cancer therapeutics.
Executive Summary
This compound demonstrates significant anti-cancer properties in malignant mesothelioma cells by inhibiting the RON kinase signaling pathway. This inhibition leads to a notable reduction in cell proliferation and viability, accompanied by the induction of apoptosis and cell cycle arrest at the G2/M phase. In comparative studies, the multi-kinase inhibitor BMS-777607, which also targets RON, exhibits similar but broader effects due to its action on other kinases like MET, Axl, and Tyro3. This guide presents the quantitative data from these studies, details the experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound and the comparative compound BMS-777607 on various cellular processes in the NCI-H226 malignant mesothelioma cell line.
Table 1: Effect of this compound on Cell Proliferation (BrdU Assay)
| Treatment (48h) | Concentration | Relative Proliferation (%) |
| Vehicle Control | - | 100 |
| This compound | 200 nM | ~50* |
*Data estimated from graphical representations in published studies.
Table 2: Effect of this compound on Cell Viability (High-Content Screening Assay)
| Treatment (48h) | Concentration | Relative Viability (%) |
| Vehicle Control | - | 100 |
| This compound | 200 nM | ~60* |
*Data estimated from graphical representations in published studies.
Table 3: Effect of this compound on Apoptosis (FACS Analysis)
| Treatment (48h) | Concentration | Apoptotic Cells (%) |
| Vehicle Control | - | ~5 |
| This compound | 200 nM | ~25 |
*Data estimated from graphical representations in published studies.
Table 4: Effect of this compound on Cell Cycle Distribution (FACS Analysis)
| Treatment (48h) | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | ~60 | ~25 | ~15 |
| This compound | 200 nM | ~45 | ~20 | ~35 |
*Data estimated from graphical representations in published studies.
Table 5: Comparative Effect of BMS-777607 on Cell Proliferation (BrdU Assay)
| Treatment (48h) | Concentration | Relative Proliferation (%) |
| Vehicle Control | - | 100 |
| BMS-777607 | 200 nM | ~40* |
*Data estimated from graphical representations in published studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: NCI-H226 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with either vehicle control (DMSO) or 200 nM this compound.
-
BrdU Labeling: After 24 or 48 hours of treatment, 10 µM BrdU (5-bromo-2'-deoxyuridine) was added to each well and incubated for 2 hours at 37°C to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: The cells were fixed with a fixing solution for 30 minutes, followed by denaturation of the DNA with a denaturing solution for 30 minutes at room temperature.
-
Detection: A primary antibody against BrdU was added and incubated for 1 hour. Following washing steps, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.
-
Measurement: The TMB substrate was added, and the colorimetric reaction was stopped with a stop solution. The absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of incorporated BrdU.
Cell Viability Assay (High-Content Screening)
This assay determines the number of viable cells in a population.
-
Cell Seeding and Treatment: NCI-H226 cells were seeded and treated with 200 nM this compound as described for the proliferation assay.
-
Staining: After 48 hours of treatment, cells were stained with Hoechst 33342 to label the nuclei of all cells and a viability dye (e.g., propidium iodide) that only enters non-viable cells with compromised membranes.
-
Imaging: The plates were imaged using a high-content screening system. Multiple fields per well were captured.
-
Analysis: Image analysis software was used to count the total number of cells (Hoechst-positive) and the number of non-viable cells (propidium iodide-positive). The percentage of viable cells was calculated by subtracting the non-viable cell count from the total cell count.
Apoptosis Assay (FACS Analysis)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: NCI-H226 cells were seeded in 6-well plates and treated with 200 nM this compound for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells were stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, to identify necrotic cells).
-
Flow Cytometry: The stained cells were analyzed on a flow cytometer. FITC and PI fluorescence were detected.
-
Data Analysis: The cell population was gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Cell Cycle Analysis (FACS Analysis)
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Seeding and Treatment: NCI-H226 cells were seeded and treated with 200 nM this compound for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer.
-
Data Analysis: The resulting histogram of DNA content was analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: this compound inhibits RON kinase, blocking downstream PI3K/AKT and RAS/ERK signaling.
Caption: Workflow for quantifying apoptosis using FACS analysis.
Caption: Workflow for analyzing cell cycle distribution using FACS.
Synergistic Potential of LCRF-0004 in Combination Therapies: A Comparative Guide
For Immediate Release
Dateline: November 7, 2025
A comprehensive review of preclinical data suggests that LCRF-0004, a potent and selective inhibitor of the RON (Recepteur d'Origine Nantais) and c-Met receptor tyrosine kinases, holds promise for synergistic combination therapies in various cancer models. This guide provides an objective comparison of this compound's performance with other therapeutic agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant anti-tumor efficacy as a single agent in preclinical studies of malignant pleural mesothelioma (MPM). Notably, research indicates that the therapeutic impact of targeting the RON/c-Met axis may be enhanced when combined with other treatment modalities. While direct synergistic studies of this compound with other drugs are not extensively published, the available data, along with findings from studies on other RON and c-Met inhibitors, provide a strong rationale for investigating this compound in combination regimens.
Comparative Efficacy of this compound and a Multi-Kinase Inhibitor
A key preclinical study in malignant pleural mesothelioma provides a comparative analysis of this compound and BMS-777607, a multi-kinase inhibitor that targets RON, c-Met, Tyro3, and Axl. While both agents demonstrated significant anti-tumor effects, BMS-777607 was found to be superior to this compound in these models.[1] This suggests that a broader targeting of multiple signaling pathways may offer a more effective therapeutic strategy for MPM.[1]
Table 1: Comparative In Vitro and In Vivo Efficacy of this compound and BMS-777607 in Malignant Pleural Mesothelioma
| Parameter | This compound | BMS-777607 | Reference |
| In Vitro Efficacy | Decreased proliferation, increased apoptosis | Superior decrease in proliferative capacity | [1] |
| In Vivo Efficacy (Xenograft Model) | Significant reduction in tumor volume (at 20 mg/kg) | Superior anti-tumor efficacy | [1] |
Synergistic Interactions with Macrophage Stimulating Protein (MSP)
Interestingly, a study observed a synergistic effect when this compound was combined with Macrophage Stimulating Protein (MSP), the natural ligand for the RON receptor.[1] While not a drug combination, this finding highlights the complex interplay within the tumor microenvironment and the potential for modulating the RON signaling axis to achieve therapeutic benefit.
Rationale for Combination with Chemotherapy
Although direct studies of this compound with chemotherapeutic agents are limited in the public domain, research on other RON inhibitors provides a strong basis for such combinations. For example, a RON-targeted antibody-drug conjugate, Zt/g4-DM1, demonstrated synergistic anti-tumor effects when combined with gemcitabine in non-small cell lung cancer (NSCLC) models.[2] This suggests that combining a RON inhibitor like this compound with standard-of-care chemotherapy could be a promising therapeutic strategy.
Signaling Pathways and Experimental Workflows
To facilitate further research and understanding of the mechanisms of action, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing synergistic effects.
Caption: Targeted RON and c-Met Signaling Pathway by this compound.
Caption: Experimental Workflow for Synergy Assessment.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of methodologies typically employed in preclinical synergy studies.
In Vitro Synergy Assessment (Checkerboard Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the combination drug are serially diluted to a range of concentrations.
-
Treatment: Cells are seeded in 96-well plates and treated with this compound alone, the combination drug alone, or a combination of both in a checkerboard format.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The dose-response curves for each drug and their combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Synergy Assessment (Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Combination drug alone, and (4) this compound plus the combination drug.
-
Drug Administration: Drugs are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA, t-test) is performed to compare the tumor growth inhibition between the combination group and the single-agent groups to determine if the combination results in a statistically significant and synergistic reduction in tumor growth.
Future Directions
The preclinical data to date suggests that this compound is a promising candidate for combination therapies. Further studies are warranted to explore the synergistic potential of this compound with a broader range of therapeutic agents, including standard-of-care chemotherapies, other targeted therapies, and immunotherapies. The identification of predictive biomarkers will also be crucial for patient stratification in future clinical trials.
References
Safety Operating Guide
Proper Disposal Procedures for LCRF-0004: A Precautionary Approach
Since "LCRF-0004" is not a universally recognized chemical identifier, it must be handled as a substance with unknown properties and hazards. The following procedures provide a comprehensive guide for the safe handling and disposal of novel or unidentified chemical compounds in a research environment. These guidelines are based on established safety protocols for managing hazardous waste in laboratory settings and are designed to ensure the safety of all personnel and compliance with regulatory standards.
The primary principle when handling a substance with unknown properties is to assume it is hazardous.[1][2] Federal and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[3] Therefore, the immediate goal is to characterize the waste sufficiently to ensure safe handling and proper disposal through your institution's Environmental Health and Safety (EHS) department or equivalent authority.
I. Immediate Steps for Handling this compound
-
Assume Hazard: Treat this compound as a particularly hazardous substance.[2] This requires the use of standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[1][4] All handling should be done within a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Proper Labeling: Ensure the container holding this compound is clearly labeled. If the original label is deteriorating, create a new one immediately.[5] The label should include:
-
The name "this compound"
-
The words "Caution: Unknown Substance. Assumed Hazardous."
-
Name of the Principal Investigator (PI) or responsible researcher.
-
Date of synthesis or generation.
-
Any known information about its chemical class or potential hazards.
-
-
Secure Storage: Store the container in a designated, secure location away from incompatible materials.[1][6] Use secondary containment to prevent spills.[1] The storage area should be clearly marked.
II. Characterization and Identification Protocol
The responsibility for identifying a chemical waste lies with the generator.[6] Every effort must be made to identify this compound before proceeding with disposal.
Experimental Workflow for Unknown Chemical Identification
Caption: Workflow for the identification and disposal of an unknown chemical.
III. Key Experiments for Preliminary Hazard Assessment
If, after a thorough records search, the identity of this compound remains unknown, some basic characterization may be necessary to provide your EHS office with as much information as possible. These tests should only be performed by trained personnel with appropriate safety precautions.
| Characteristic | Experimental Protocol | Purpose | Potential Hazard Indicated |
| Physical State | Visually inspect the substance without opening the container if possible. Note if it is a solid (powder, crystalline), liquid (viscous, mobile), or gas. | Provides basic physical information. | |
| pH (for aqueous solutions) | Using a calibrated pH meter or pH paper, test a small, representative sample of the liquid. | To determine corrosivity. | A pH of ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste. |
| Water Reactivity | In a controlled environment (fume hood, behind a blast shield), add a very small amount of the substance to a small quantity of water. | To check for violent reactions with water. | Vigorous bubbling, gas evolution, or temperature increase suggests water reactivity. |
| Flammability (for liquids) | Use a flash point tester if available. A simpler, though less precise, method involves placing a small amount on a watch glass and cautiously approaching with a spark source (do not attempt if the substance is suspected to be highly volatile or explosive). | To determine if the substance is an ignitable hazardous waste. | A flashpoint below 140°F (60°C) typically classifies a substance as ignitable. |
| Oxidizer Test | Place a small amount of the substance on a watch glass and add a drop of a reducing agent (e.g., sodium iodide solution). | To determine if the substance is an oxidizer. | A color change (e.g., formation of brown iodine) indicates oxidizing properties. |
Important: These tests are for preliminary assessment only. Do not attempt complex analytical procedures unless you are qualified and equipped to do so. The analysis of a single unknown sample can be costly, but it is a necessary safety measure.[3]
IV. Disposal Pathway
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should an unknown chemical be disposed of down the drain or in the regular trash. [6][7]
Logical Flow for Disposal of this compound
Caption: Decision pathway for the disposal of a known vs. unknown chemical substance.
V. Regulatory Compliance
The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Your institution's EHS department will ensure that the disposal process for this compound, once characterized, complies with all federal, state, and local regulations. By following these procedures, you are exercising due diligence and upholding a culture of safety in your laboratory.
References
- 1. twu.edu [twu.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. needle.tube [needle.tube]
Essential Safety and Logistical Information for Handling LCRF-0004
IMMEDIATE SAFETY NOTICE: As "LCRF-0004" does not correspond to a publicly registered chemical compound with an available Safety Data Sheet (SDS), it must be treated as a substance with unknown hazards. The following guidance is based on a conservative approach, assuming the compound could be hazardous. A thorough risk assessment is mandatory before any handling.
This document provides a procedural framework for the safe handling, use, and disposal of this compound, a novel research compound. The information is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals. The core principle is to use the Hierarchy of Controls to minimize potential exposure.[1][2][3][4][5]
Risk Assessment and Hierarchy of Controls
Before any work with this compound begins, a formal risk assessment must be conducted.[6][7][8] For a novel compound, it is prudent to assume it is hazardous.[9] The assessment should consider the planned quantity, the experimental procedures, and the potential for generating dust, aerosols, or vapors.[6][8]
The Hierarchy of Controls is a systematic approach to mitigating risk, with controls ranked from most to least effective.[2][3][4]
-
Elimination/Substitution: The most effective control is to consider if this compound can be replaced with a less hazardous substance.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.[3][5] For this compound, this includes:
-
Working in a certified chemical fume hood or a glove box.
-
Using enclosed systems for reactions and transfers.
-
-
Administrative Controls: These are changes to work practices and procedures.[3][4]
-
Developing a Standard Operating Procedure (SOP) specific to this compound.
-
Restricting access to the area where the compound is handled.
-
Providing comprehensive training on the SOP.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.[1][5]
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical when handling a substance with unknown toxicity.[9] The following table summarizes the recommended PPE for various operational scenarios with this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities of Solid (<1g) | ANSI Z87.1-compliant safety glasses with side shields.[9] | 2 pairs of nitrile gloves (ASTM D6978).[10][11] The outer pair should be changed immediately upon contamination. | Laboratory coat. | Not typically required if handled in a fume hood. |
| Handling Liquids or Solutions | Chemical splash goggles.[12] A face shield should be worn over goggles if there is a significant splash risk.[9][13] | 2 pairs of chemically resistant gloves (e.g., nitrile, neoprene).[9] Check manufacturer's guidance for solvent compatibility. | Chemical-resistant gown with long sleeves and elastic cuffs.[10][13] | Not typically required if handled in a fume hood. |
| Weighing or Generating Dust/Aerosols | Chemical splash goggles.[12] | 2 pairs of nitrile gloves.[10][11] | Laboratory coat or disposable gown.[13] | A NIOSH-certified N95 respirator may be necessary, even within a fume hood, depending on the scale and procedure. A fit test is required.[11] |
| Large-Scale Operations (>10g or >100mL) | Face shield worn over chemical splash goggles.[9][13] | 2 pairs of chemically resistant gloves.[10][11] | Chemical-resistant, disposable gown that closes in the back.[10][13][14] | A NIOSH-certified respirator (e.g., N95 or higher) should be considered based on the risk assessment.[11] |
| Unpacking Shipments | Safety glasses with side shields.[4] | Chemotherapy-rated gloves (ASTM D6978).[10][11] | Laboratory coat. | If the primary container is not sealed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until the container's integrity is confirmed.[11] |
Experimental Protocols: Handling and Disposal
Handling:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. The chemical fume hood should be certified and functioning correctly.
-
Weighing: If this compound is a powder, weigh it in a fume hood or a ventilated balance enclosure to minimize dust generation.
-
Transfers: Use a spatula or other appropriate tools to handle solids. When transferring liquids, do so slowly and carefully to avoid splashing.
-
Working Alone: Avoid working alone when handling hazardous materials.[15]
Disposal Plan:
All waste generated from work with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be placed in a dedicated, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.[16]
-
Sharps: Contaminated needles, syringes, or glassware should be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, segregated by hazard class.[15]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[9]
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and contact the institutional safety office.
Visualizations
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Risk assessment and control workflow for this compound.
References
- 1. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 2. skillmaker.education [skillmaker.education]
- 3. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 4. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 5. safetypartnersinc.com [safetypartnersinc.com]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. sia-toolbox.net [sia-toolbox.net]
- 8. mines.edu [mines.edu]
- 9. twu.edu [twu.edu]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. halyardhealth.com [halyardhealth.com]
- 15. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
